

Application of 2-Chloro-8-methoxyquinoline in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-8-methoxyquinoline

Cat. No.: B1587709

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An Application Guide to **2-Chloro-8-methoxyquinoline** in Medicinal Chemistry

Authored by a Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Motif

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a highly privileged scaffold in medicinal chemistry.^{[1][2][3]} Its presence in numerous natural alkaloids and synthetic drugs with a wide array of biological activities underscores its therapeutic significance.^{[1][3]} Within the vast family of quinoline derivatives, **2-Chloro-8-methoxyquinoline** emerges as a particularly valuable and versatile building block. Its strategic substitution pattern—a reactive chlorine atom at the 2-position and an electron-donating methoxy group at the 8-position—provides a unique combination of reactivity and electronic properties, making it an ideal starting point for the synthesis of novel therapeutic agents.^[4] This guide provides an in-depth exploration of the applications of **2-Chloro-8-methoxyquinoline**, detailing its reactivity, its role in the synthesis of bioactive molecules, and field-proven protocols for its derivatization.

Physicochemical Profile and Chemical Reactivity

Understanding the inherent properties of **2-Chloro-8-methoxyquinoline** is fundamental to its effective application. The molecule's reactivity is dominated by two key features: the

electrophilic C2 carbon, activated by the adjacent nitrogen and the chloro leaving group, and the electron-rich nature of the benzene ring, influenced by the 8-methoxy group.

Table 1: Physicochemical Properties of **2-Chloro-8-methoxyquinoline**

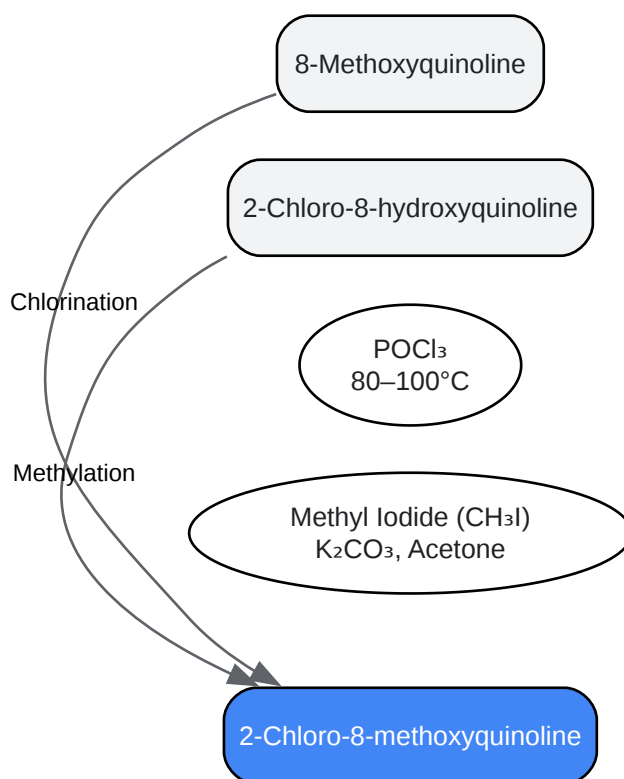
Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₈ ClNO	[5]
Molecular Weight	193.63 g/mol	[5]
CAS Number	74668-74-9	[5]
Appearance	Crystalline solid	
Melting Point	Data not consistently reported	
Isomeric SMILES	<chem>COC1=CC=CC2=C1N=C(C=C2)Cl</chem>	[5]

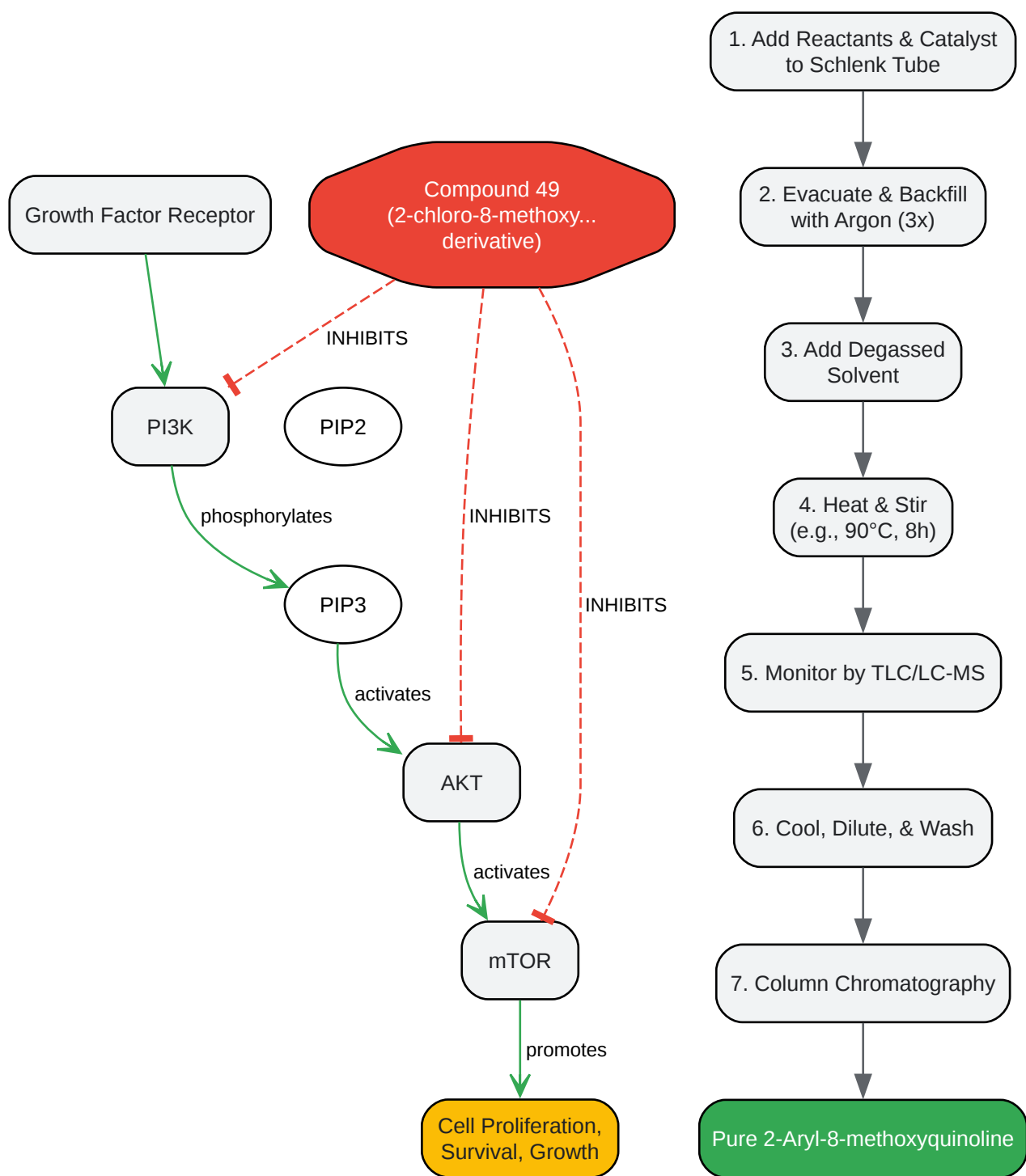
The primary utility of this scaffold lies in the reactivity of the 2-chloro substituent. This position is highly susceptible to both nucleophilic aromatic substitution (S_NAr) and, more significantly, palladium-catalyzed cross-coupling reactions.[2][4] These reactions allow for the precise and efficient introduction of a diverse range of molecular fragments, which is a cornerstone of modern drug discovery.

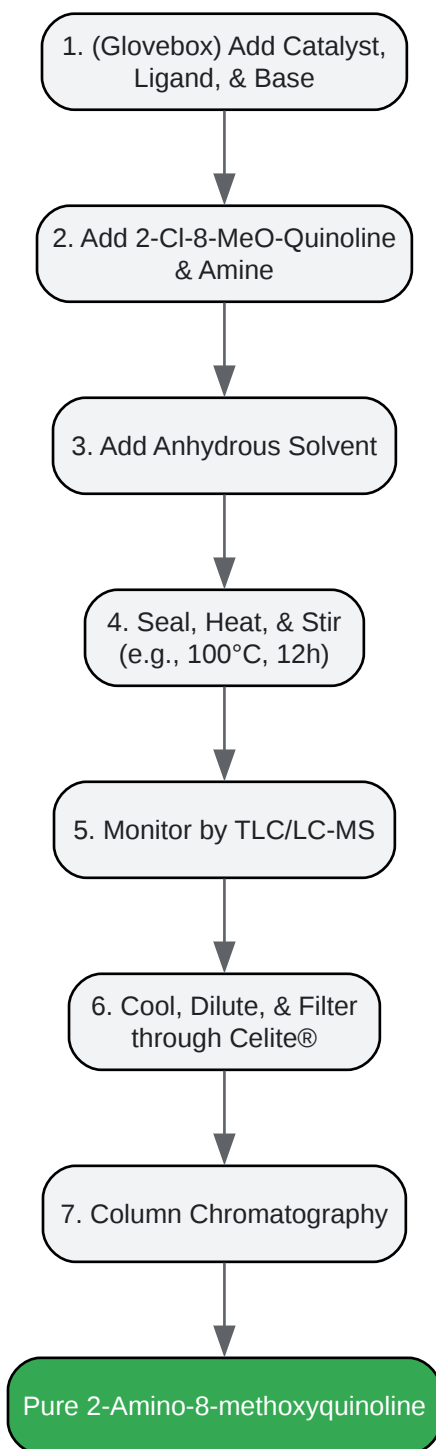
Caption: Key reactive sites on the **2-Chloro-8-methoxyquinoline** scaffold.

Synthetic Pathways

The accessibility of **2-Chloro-8-methoxyquinoline** is crucial for its widespread use. A common and reliable method involves the direct chlorination of 8-methoxyquinoline using phosphorus oxychloride (POCl₃).[4] An alternative approach is the methylation of the commercially available 2-Chloro-8-hydroxyquinoline.[6] The choice of route often depends on the availability and cost of the starting materials.







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- To cite this document: BenchChem. [Application of 2-Chloro-8-methoxyquinoline in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587709#application-of-2-chloro-8-methoxyquinoline-in-medicinal-chemistry]

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